(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine
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Overview
Description
(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine is a complex organic compound that features both aromatic and heterocyclic components. The presence of the trifluoromethyl group and the tetrahydropyran ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step often involves the preparation of 2-Chloro-4-trifluoromethyl-benzyl bromide from 2-Chloro-4-trifluoromethyl-benzyl alcohol.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with tetrahydro-pyran-4-yl-amine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-trifluoromethyl-benzyl bromide
- 2-Chloro-4-trifluoromethyl-benzyl alcohol
- 2-Chloro-4-trifluoromethyl-benzyl chloride
Uniqueness
What sets (2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine apart from similar compounds is the presence of the tetrahydropyran ring, which imparts unique chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c14-12-7-10(13(15,16)17)2-1-9(12)8-18-11-3-5-19-6-4-11/h1-2,7,11,18H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJDHPLSJCJQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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